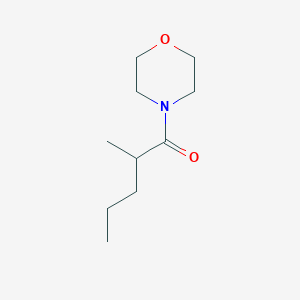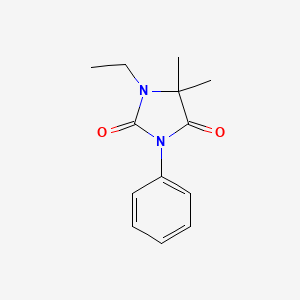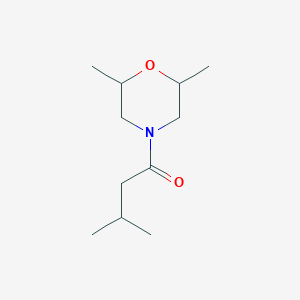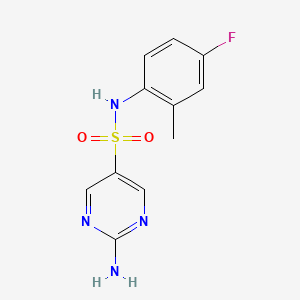![molecular formula C20H27N3O5S B7561346 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7561346.png)
6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as AZD-9291 and has been studied extensively for its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one involves the inhibition of the T790M mutant EGFR. The compound binds to the ATP-binding site of the mutant EGFR and prevents the activation of downstream signaling pathways that are necessary for cell proliferation and survival. This results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one has been shown to have potent anti-cancer activity in preclinical studies. The compound has been shown to selectively inhibit the growth of cancer cells that harbor the T790M mutation in the EGFR, while having minimal effects on normal cells. Additionally, the compound has been shown to have good pharmacokinetic properties, making it a promising candidate for clinical development.
Advantages and Limitations for Lab Experiments
The advantages of using 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its potent anti-cancer activity, selectivity for cancer cells with the T790M mutation in the EGFR, and good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise for its synthesis and handling, as well as the potential for off-target effects on other proteins.
Future Directions
There are several future directions for the research and development of 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one. These include:
1. Clinical trials to evaluate the safety and efficacy of the compound in patients with NSCLC.
2. Development of combination therapies that incorporate 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one with other anti-cancer agents.
3. Investigation of the potential for the compound to inhibit other mutant forms of EGFR or other oncogenic proteins.
4. Exploration of the potential for the compound to be used in the treatment of other types of cancer.
5. Development of more efficient and scalable methods for the synthesis of the compound.
6. Investigation of the potential for the compound to be used in combination with immunotherapies to enhance anti-tumor immune responses.
In conclusion, 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one is a promising compound for the treatment of NSCLC and other types of cancer. Its potent anti-cancer activity, selectivity for cancer cells with the T790M mutation in the EGFR, and good pharmacokinetic properties make it a promising candidate for clinical development. However, further research is needed to fully elucidate its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one involves several steps. The first step involves the preparation of 3-aminopiperidine, which is then reacted with azepan-1-carbonyl chloride to produce 3-(azepan-1-ylcarbonyl)piperidine. The next step involves the reaction of 3-(azepan-1-ylcarbonyl)piperidine with 4-fluorobenzenesulfonyl chloride to produce 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one.
Scientific Research Applications
6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to selectively inhibit the growth of cancer cells that harbor the T790M mutation in the epidermal growth factor receptor (EGFR). This mutation is commonly found in patients with non-small cell lung cancer (NSCLC) and is associated with resistance to EGFR inhibitors.
properties
IUPAC Name |
6-[3-(azepane-1-carbonyl)piperidin-1-yl]sulfonyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c24-19-14-28-18-8-7-16(12-17(18)21-19)29(26,27)23-11-5-6-15(13-23)20(25)22-9-3-1-2-4-10-22/h7-8,12,15H,1-6,9-11,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLXGGOLQBJUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[3-(Azepane-1-carbonyl)piperidin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)




![2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide](/img/structure/B7561317.png)


![N-methyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7561340.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]phenyl] pyridine-2-carboxylate](/img/structure/B7561341.png)
![N-(4-chlorophenyl)-3-{[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}benzenesulfonamide](/img/structure/B7561349.png)